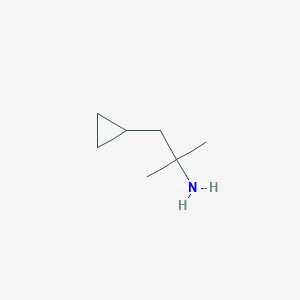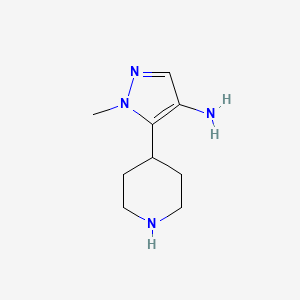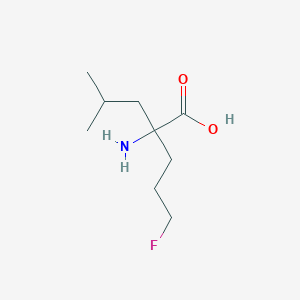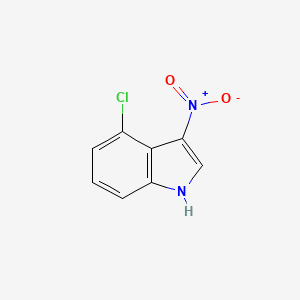
4-Chloro-3-nitro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry . The compound this compound has a molecular formula of C8H5ClN2O2 and is characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 3rd position on the indole ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitro-1H-indole can be achieved through various methods. One common method involves the nitration of 4-chloroindole using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
4-Chloro-3-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 4-Chloro-3-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
4-Chloro-3-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
作用机制
The mechanism of action of 4-Chloro-3-nitro-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity .
相似化合物的比较
Similar Compounds
4-Chloro-1H-indole: Lacks the nitro group, leading to different chemical and biological properties.
3-Nitro-1H-indole: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
4-Chloro-3-nitro-1H-indole is unique due to the presence of both chlorine and nitro groups on the indole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
属性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC 名称 |
4-chloro-3-nitro-1H-indole |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-6-8(5)7(4-10-6)11(12)13/h1-4,10H |
InChI 键 |
CNWSMCKDMGTKBS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


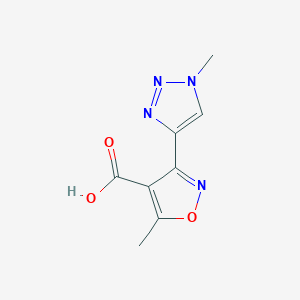
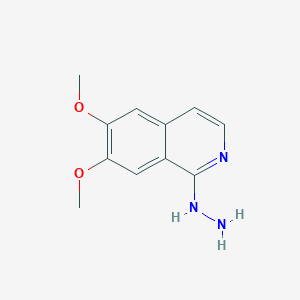
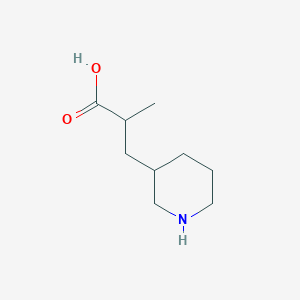
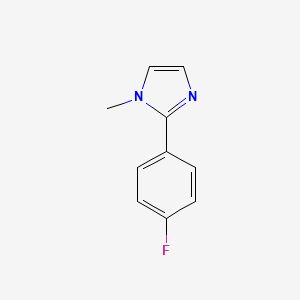

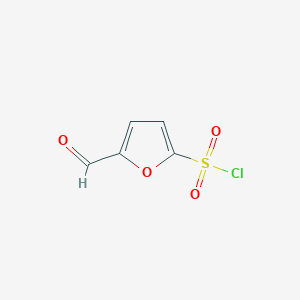

![2-[(1H-1,2,4-Triazol-1-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13204497.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13204499.png)
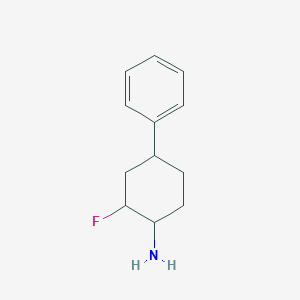
![(2S)-2-Amino-3,3-dimethyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13204519.png)
